molecular formula C13H17ClFN3O2S B2402132 N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415526-41-7

N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2402132
CAS No.: 2415526-41-7
M. Wt: 333.81
InChI Key: VQNJPWNQMCSZFQ-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The presence of the halogenated pyridine ring allows it to bind to enzymes or receptors, potentially inhibiting their activity. The piperidine and cyclopropanesulfonamide groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-chloro-2-fluoropyridin-3-yl)piperidin-4-yl]cyclopropanesulfonamide
  • N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
  • N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide

Uniqueness

N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to the specific combination of its functional groups. The presence of both chlorine and fluorine atoms on the pyridine ring, along with the piperidine and cyclopropanesulfonamide groups, gives it distinct chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFN3O2S/c14-9-7-12(15)13(16-8-9)18-5-3-10(4-6-18)17-21(19,20)11-1-2-11/h7-8,10-11,17H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNJPWNQMCSZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=C(C=C(C=N3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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